![molecular formula C19H27NO8 B6603310 2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine CAS No. 2241131-21-3](/img/structure/B6603310.png)
2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine is a complex organic compound with a unique structure that combines a tricarboxylic acid moiety with an amine group attached to a phenylethyl and oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine typically involves multiple steps:
Formation of the Tricarboxylic Acid Moiety: This can be achieved through the oxidation of a suitable precursor, such as propane-1,2,3-triol, using strong oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the Amine Group: The amine group can be introduced via reductive amination, where a suitable aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Phenylethyl and Oxolan Rings: This step involves the formation of a carbon-nitrogen bond between the amine and the phenylethyl group, followed by cyclization to form the oxolan ring. This can be achieved using cyclization agents like phosphorus oxychloride or sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the tricarboxylic acid moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride
Cyclization Agents: Phosphorus oxychloride, sulfuric acid
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of alkylated or acylated amine derivatives
Scientific Research Applications
2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces.
Pathways Involved: May modulate oxidative stress pathways, influence inflammatory responses, and affect cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: 2-Hydroxypropane-1,2,3-tricarboxylic acid, a simpler tricarboxylic acid without the amine group.
Phenylethylamine: A simpler amine compound without the tricarboxylic acid moiety.
Oxolane: A simple cyclic ether without the tricarboxylic acid and amine groups.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine is unique due to its combination of a tricarboxylic acid moiety with an amine group attached to a phenylethyl and oxolan ring. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like citric acid, phenylethylamine, or oxolane.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;N-methyl-1-(oxolan-2-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C6H8O7/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,6-7,12-14H,5,8-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLPWLZKLDZBDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
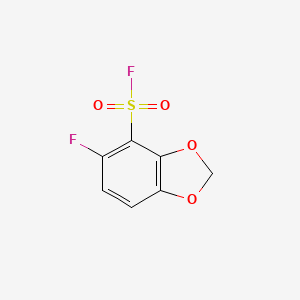
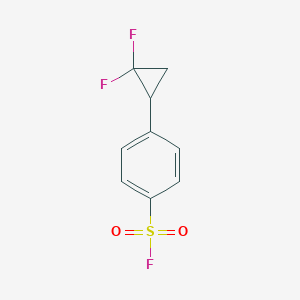
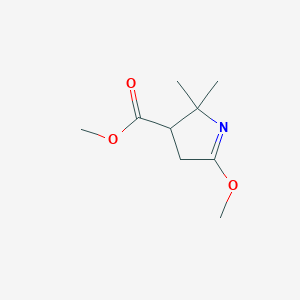
![{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride](/img/structure/B6603240.png)

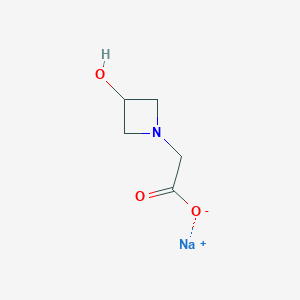

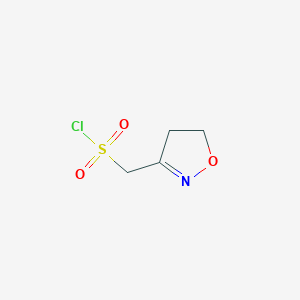

![methyl8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)
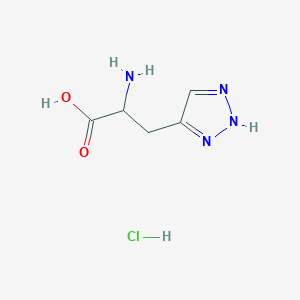
![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
